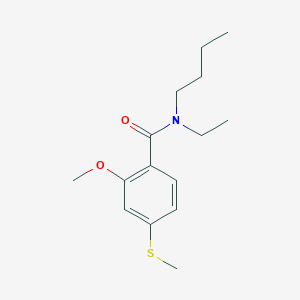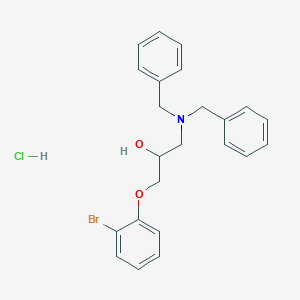
2-bromo-N-(1,5-dimethylhexyl)benzamide
Vue d'ensemble
Description
2-bromo-N-(1,5-dimethylhexyl)benzamide is a chemical compound that has been widely used in scientific research. This compound is known for its ability to interact with specific receptors in the body, which makes it useful for various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(1,5-dimethylhexyl)benzamide involves its interaction with specific receptors in the body. This compound has been shown to bind to the TRPV1 receptor, which is involved in pain perception. By binding to this receptor, 2-bromo-N-(1,5-dimethylhexyl)benzamide can block the transmission of pain signals, which makes it useful for pain management.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(1,5-dimethylhexyl)benzamide are related to its interaction with specific receptors in the body. This compound has been shown to have analgesic effects, which makes it useful for pain management. Additionally, this compound has been shown to have anti-inflammatory effects, which makes it useful for the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-N-(1,5-dimethylhexyl)benzamide in lab experiments is its ability to interact with specific receptors in the body. This makes it useful for studying the mechanisms of pain perception and developing new analgesics. However, one limitation of using this compound is its potential toxicity. Therefore, it is important to use appropriate safety precautions when handling this compound in the lab.
Orientations Futures
There are several future directions for the use of 2-bromo-N-(1,5-dimethylhexyl)benzamide in scientific research. One direction is the development of new analgesics based on the structure of this compound. Additionally, this compound could be used in studies related to the mechanisms of pain perception and the development of new treatments for inflammatory conditions. Finally, further research is needed to determine the potential toxicity of this compound and to develop appropriate safety guidelines for its use in the lab.
Conclusion:
In conclusion, 2-bromo-N-(1,5-dimethylhexyl)benzamide is a chemical compound that has been widely used in scientific research. This compound has been shown to interact with specific receptors in the body, which makes it useful for various applications in the field of biochemistry and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-bromo-N-(1,5-dimethylhexyl)benzamide have been discussed in this paper.
Applications De Recherche Scientifique
2-bromo-N-(1,5-dimethylhexyl)benzamide has been used in various scientific research studies. This compound has been shown to interact with specific receptors in the body, such as the TRPV1 receptor, which is involved in pain perception. As a result, this compound has been used in studies related to pain management and the development of new analgesics.
Propriétés
IUPAC Name |
2-bromo-N-(6-methylheptan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-11(2)7-6-8-12(3)17-15(18)13-9-4-5-10-14(13)16/h4-5,9-12H,6-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINJULVHTZAPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3977592.png)
![N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3977597.png)
![N-(2-nitrophenyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3977605.png)
![2-(cyclohexylamino)-3-[(4-methylphenyl)amino]naphthoquinone](/img/structure/B3977616.png)
![2-({[2-hydroxy-3-(4-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3977630.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977631.png)


![4-(2-methoxypyridin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B3977655.png)
![3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B3977678.png)
![2,3,3-trichloro-2-propen-1-yl 6-[(cyclohexylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B3977681.png)
![methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate](/img/structure/B3977687.png)
